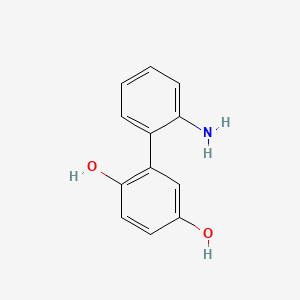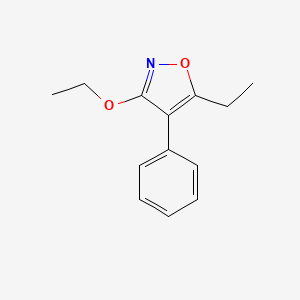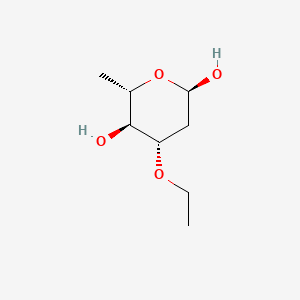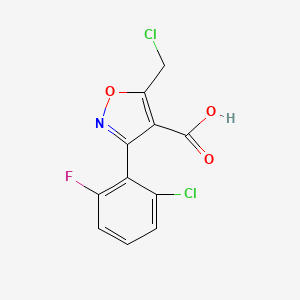
11-Oxo-Betamethasondipropionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxo-betamethasone Dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and reduce systemic absorption .
Wissenschaftliche Forschungsanwendungen
11-Oxo-betamethasone Dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroid formulations.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Extensively used in dermatological research to develop new treatments for inflammatory skin conditions.
Industry: Utilized in the pharmaceutical industry for the production of topical corticosteroid formulations
Wirkmechanismus
Target of Action
11-Oxo-betamethasone Dipropionate is a synthetic analog of the adrenal corticosteroids . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Upon binding to its target, 11-Oxo-betamethasone Dipropionate exerts potent glucocorticoid activity and negligible mineralocorticoid activity . It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The primary biochemical pathway affected by 11-Oxo-betamethasone Dipropionate is the arachidonic acid pathway . By inhibiting phospholipase A2, it prevents the formation of arachidonic acid derivatives, which are key mediators of inflammation . This leads to a reduction in inflammation and immune response .
Pharmacokinetics
The absorption of topical 11-Oxo-betamethasone Dipropionate is small . When used for prolonged periods of time or across a large surface area, it can have systemic effects . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .
Result of Action
The primary result of 11-Oxo-betamethasone Dipropionate’s action is the reduction of inflammation and immune response . This makes it effective in managing inflammatory skin conditions such as eczema, and autoimmune disorders .
Action Environment
The action of 11-Oxo-betamethasone Dipropionate can be influenced by various environmental factors. For instance, the absorption and efficacy of the compound can be affected by the specific characteristics of the skin where it is applied . Furthermore, the stability of the compound can be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
11-Oxo-betamethasone Dipropionate, like betamethasone, is likely to interact with glucocorticoid receptors, influencing the transcription of DNA and leading to alterations in cellular metabolism . This interaction can result in a reduction in inflammatory responses .
Cellular Effects
Betamethasone, and by extension 11-Oxo-betamethasone Dipropionate, has been shown to have anti-inflammatory, immunosuppressive, and anti-proliferative effects . It can obstruct the synthesis of arachidonic acid and control the biosynthesis of prostaglandins and leukotrienes by controlling the inhibition of phospholipase A2 .
Molecular Mechanism
It is known that betamethasone, the parent compound, acts as a potent glucocorticoid receptor agonist . It is likely that 11-Oxo-betamethasone Dipropionate shares a similar mechanism of action.
Temporal Effects in Laboratory Settings
Betamethasone dipropionate, a related compound, has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis with prolonged use .
Dosage Effects in Animal Models
While specific studies on 11-Oxo-betamethasone Dipropionate in animal models are lacking, betamethasone has been used in veterinary medicine to treat inflammatory conditions . The effects of betamethasone vary with dosage, and high doses can lead to adverse effects .
Metabolic Pathways
Betamethasone is known to alter the transcription of DNA, leading to changes in cellular metabolism .
Transport and Distribution
Betamethasone is known to be extensively bound to plasma proteins and is widely distributed to the tissues .
Subcellular Localization
Given its likely interaction with glucocorticoid receptors, it may be localized in the cytoplasm before being translocated to the nucleus upon activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-betamethasone Dipropionate involves multiple steps, starting from betamethasone. The primary synthetic route includes the esterification of betamethasone with propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: Industrial production of 11-Oxo-betamethasone Dipropionate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Oxo-betamethasone Dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone 21-acetate.
Reduction: Reduction reactions can convert it back to betamethasone.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are typical reagents for ester substitution.
Major Products:
Oxidation: Betamethasone 21-acetate.
Reduction: Betamethasone.
Substitution: Various ester derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: Another potent glucocorticoid with a slightly different structure and longer duration of action.
Hydrocortisone: A less potent glucocorticoid with a broader range of applications
Uniqueness: 11-Oxo-betamethasone Dipropionate is unique due to its enhanced potency and reduced systemic absorption compared to its parent compound, betamethasone. This makes it particularly effective for topical applications, providing high therapeutic efficacy with minimal side effects .
Eigenschaften
CAS-Nummer |
64967-90-4 |
|---|---|
Molekularformel |
C28H35FO7 |
Molekulargewicht |
502.579 |
IUPAC-Name |
[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
KBMPCHGHEBNIHH-IHWWKNBLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |
Synonyme |
(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)


![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)
![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

